molecular formula C18H20N2O4 B14681078 1,4-Bis(6-nitrocyclohex-3-en-1-yl)benzene CAS No. 34668-19-4

1,4-Bis(6-nitrocyclohex-3-en-1-yl)benzene

Cat. No.: B14681078
CAS No.: 34668-19-4
M. Wt: 328.4 g/mol
InChI Key: SOGIRRBNOPURMC-UHFFFAOYSA-N
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Description

1,4-Bis(6-nitrocyclohex-3-en-1-yl)benzene is an organic compound characterized by the presence of two nitrocyclohexene groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(6-nitrocyclohex-3-en-1-yl)benzene typically involves the nitration of cyclohexene derivatives followed by their attachment to a benzene ring. The reaction conditions often require the use of strong nitrating agents such as nitric acid in the presence of sulfuric acid to introduce the nitro groups. The cyclohexene derivatives are then coupled with a benzene ring through a series of substitution reactions under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to ensure the desired product’s purity. The use of continuous flow reactors and advanced separation techniques such as crystallization and chromatography can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(6-nitrocyclohex-3-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis(6-nitrocyclohex-3-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(6-nitrocyclohex-3-en-1-yl)benzene involves its interaction with molecular targets through its nitro and benzene functional groups. The nitro groups can participate in redox reactions, while the benzene ring can undergo electrophilic substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

CAS No.

34668-19-4

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

1,4-bis(6-nitrocyclohex-3-en-1-yl)benzene

InChI

InChI=1S/C18H20N2O4/c21-19(22)17-7-3-1-5-15(17)13-9-11-14(12-10-13)16-6-2-4-8-18(16)20(23)24/h1-4,9-12,15-18H,5-8H2

InChI Key

SOGIRRBNOPURMC-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C2=CC=C(C=C2)C3CC=CCC3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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